N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenoxybenzamide
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Overview
Description
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenoxybenzamide is a complex organic compound that features a benzimidazole moiety, which is a significant pharmacophore in medicinal chemistry
Mechanism of Action
Target of Action
The compound N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenoxybenzamide, also known as N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-phenoxybenzamide, is a benzimidazole derivative . Benzimidazole derivatives are known to interact with various proteins and enzymes, making them an important pharmacophore in drug discovery . .
Mode of Action
Benzimidazole derivatives are known to interact with proteins and enzymes, which can lead to various biological activities . The specific interactions and resulting changes caused by this compound would need further investigation.
Biochemical Pathways
Benzimidazole derivatives are known to have a wide range of pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity
Result of Action
Benzimidazole derivatives are known to have a multitude of interesting pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenoxybenzamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by reacting o-phenylenediamine with carboxylic acids in the presence of a strong dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester.
Coupling Reactions: The synthesized benzimidazole derivative is then coupled with 4-aminobenzoic acid under reflux conditions to form the intermediate product.
Final Coupling: The intermediate product is further reacted with phenoxybenzoyl chloride in the presence of a base like triethylamine to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the benzimidazole ring, potentially altering its pharmacological properties.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenyl rings, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Known for its antiviral and anticancer properties.
4-(1H-Benzimidazol-2-yl)aniline: Exhibits antimicrobial and anti-inflammatory activities.
Benzimidazole Thiourea Derivatives: Used for their elastase inhibition and free radical scavenging activities.
Uniqueness
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenoxybenzamide is unique due to its specific structural configuration, which allows it to interact with a broader range of biological targets compared to other benzimidazole derivatives. Its phenoxybenzamide group enhances its binding affinity and specificity, making it a valuable compound for drug development and other applications .
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O2/c30-26(19-7-6-10-22(17-19)31-21-8-2-1-3-9-21)27-20-15-13-18(14-16-20)25-28-23-11-4-5-12-24(23)29-25/h1-17H,(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDSJNBFXHAKFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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